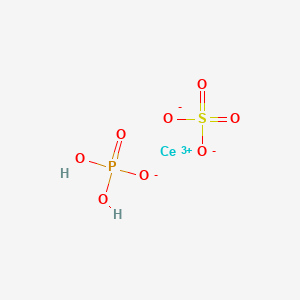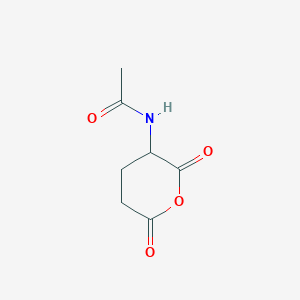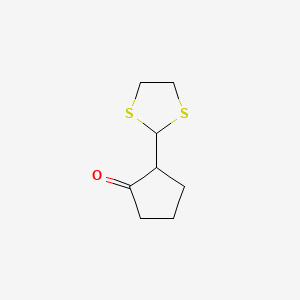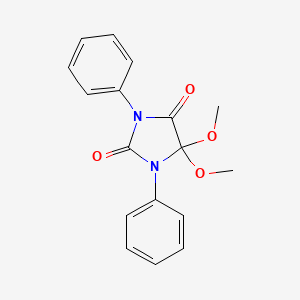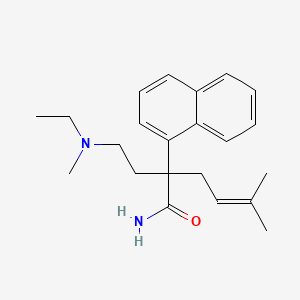
Hexanoic acid, 6-oxo-6-(phenylthio)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 6-oxo-6-(phenylthio)-, methyl ester is an organic compound with a complex structure that includes a hexanoic acid backbone, an oxo group at the sixth position, a phenylthio group, and a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-oxo-6-(phenylthio)-, methyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of hexanoic acid with phenylthiol in the presence of an oxidizing agent to introduce the phenylthio group. This is followed by the introduction of the oxo group through oxidation reactions. Finally, the esterification of the carboxylic acid group with methanol yields the desired methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 6-oxo-6-(phenylthio)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Hexanoic acid, 6-oxo-6-(phenylthio)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Hexanoic acid, 6-oxo-6-(phenylthio)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The oxo and phenylthio groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexanoic acid, 6-oxo-6-(phenylthio)-: Lacks the methyl ester group.
Hexanoic acid, 6-oxo-6-(phenylthio)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Hexanoic acid, 6-oxo-6-(phenylthio)-, propyl ester: Similar structure but with a propyl ester group.
Uniqueness
Hexanoic acid, 6-oxo-6-(phenylthio)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the methyl ester group, in particular, influences its solubility and interaction with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
51892-18-3 |
|---|---|
Formule moléculaire |
C13H16O3S |
Poids moléculaire |
252.33 g/mol |
Nom IUPAC |
methyl 6-oxo-6-phenylsulfanylhexanoate |
InChI |
InChI=1S/C13H16O3S/c1-16-12(14)9-5-6-10-13(15)17-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
Clé InChI |
MLRJDLIZWREXLB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCC(=O)SC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




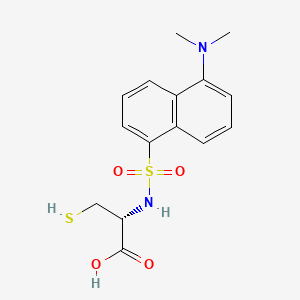
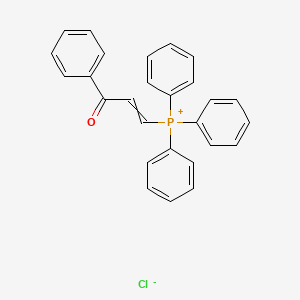
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)

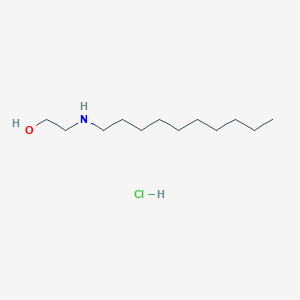

![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
